4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-oxo-1,3-oxazinan-3-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-8-9-2-4-10(5-3-9)13-6-1-7-15-11(13)14/h2-5H,1,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTVZGGXKLBGQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)OC1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
Introduction
4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a synthetic organic molecule featuring a benzonitrile moiety linked to a 1,3-oxazinan-2-one core. While specific biological targets for this compound are not extensively documented in publicly available literature, its structural motifs bear a resemblance to known antagonists of the androgen receptor (AR). The benzonitrile group, in particular, is a common feature in several non-steroidal anti-androgens that have been developed for the treatment of prostate cancer.[1][2][3] The androgen receptor is a crucial driver of prostate cancer cell proliferation and survival, making it a primary target for therapeutic intervention.[1][4] Therefore, these application notes provide a comprehensive guide for the in vitro characterization of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile as a potential androgen receptor antagonist.
This document outlines detailed protocols for assessing the compound's binding affinity to the AR, its functional antagonist activity in a cellular context, and its potential impact on prostate cancer cell proliferation. Furthermore, a standard protocol to evaluate the compound's potential for drug-drug interactions via cytochrome P450 (CYP) inhibition is included, a critical step in early drug discovery.[5][6][7][8]
Assumed Mechanism of Action
Based on structural analogy to known anti-androgens like Bicalutamide and Enzalutamide, it is hypothesized that 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile acts as a competitive antagonist at the ligand-binding domain (LBD) of the androgen receptor.[1][2] By occupying the LBD, the compound may prevent the binding of endogenous androgens, such as dihydrotestosterone (DHT), thereby inhibiting the conformational changes required for receptor activation and subsequent downstream gene transcription that promotes tumor growth.[4]
I. Compound Handling and Preparation
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.[11][12]
Stock Solution Preparation
For in vitro assays, a concentrated stock solution in a suitable organic solvent is required. Dimethyl sulfoxide (DMSO) is a common choice due to its high solubilizing capacity and compatibility with most cell-based assays at low final concentrations.
| Parameter | Recommendation |
| Compound Purity | >95% (verify with certificate of analysis) |
| Solvent | Anhydrous DMSO |
| Stock Concentration | 10 mM |
| Storage | -20°C, desiccated, protected from light |
Protocol:
-
Accurately weigh a precise amount of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in the appropriate cell culture medium or assay buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.
II. Androgen Receptor Binding Assay
This protocol determines the affinity of the test compound for the androgen receptor ligand-binding domain (LBD) through a competitive binding assay using a radiolabeled androgen.
Principle
The assay measures the ability of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile to displace a known high-affinity radiolabeled ligand, such as [³H]-mibolerone, from purified recombinant human AR-LBD. The amount of bound radioligand is inversely proportional to the binding affinity of the test compound.[13]
Materials
-
Purified recombinant human AR-LBD
-
[³H]-mibolerone (radiolabeled ligand)
-
Assay Buffer: Tris-HCl (pH 7.4), EDTA, dithiothreitol (DTT), glycerol, and sodium molybdate
-
Non-labeled mibolerone (for determining non-specific binding)
-
Test compound: 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
-
Scintillation vials and scintillation cocktail
-
Filter plates and harvester
-
Scintillation counter
Step-by-Step Protocol
-
Prepare Serial Dilutions: Create a serial dilution series of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in assay buffer, typically ranging from 1 nM to 100 µM.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Total Binding: Assay buffer, [³H]-mibolerone, and AR-LBD.
-
Non-specific Binding: Assay buffer, [³H]-mibolerone, AR-LBD, and a high concentration of non-labeled mibolerone.
-
Test Compound: Assay buffer, [³H]-mibolerone, AR-LBD, and the corresponding dilution of the test compound.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Transfer the filters to scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
III. AR-Mediated Reporter Gene Assay
This assay evaluates the functional activity of the compound as an AR antagonist by measuring its ability to inhibit androgen-induced transcription of a reporter gene.
Principle
Prostate cancer cells (e.g., LNCaP) or other suitable host cells (e.g., HEK293) are co-transfected with an AR expression vector and a reporter vector containing a luciferase gene under the control of an androgen-responsive promoter (e.g., PSA promoter).[4][13] In the presence of an androgen agonist (e.g., R1881), the activated AR drives luciferase expression. An antagonist will inhibit this process, leading to a decrease in luciferase activity.
Workflow Diagram
Caption: Workflow for the AR-mediated reporter gene assay.
Step-by-Step Protocol
-
Cell Culture and Transfection:
-
Culture LNCaP or HEK293 cells in appropriate media.
-
Seed cells into a 96-well plate.
-
Co-transfect the cells with an AR expression plasmid and a luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
-
Add a constant concentration of an AR agonist (e.g., 0.1 nM R1881) to all wells except the negative control.
-
Include appropriate controls: vehicle (DMSO), agonist only, and a known AR antagonist (e.g., Enzalutamide).
-
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to cell viability.
-
Plot the normalized luciferase activity against the log concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the agonist-induced reporter gene expression.
-
IV. Cell Proliferation Assay
This assay assesses the effect of the compound on the growth of androgen-dependent prostate cancer cells.
Principle
Androgen-dependent prostate cancer cell lines, such as LNCaP, require AR signaling for proliferation. An effective AR antagonist will inhibit the growth of these cells. Cell viability can be measured using various methods, such as the CellTiter-Glo® luminescent assay, which quantifies ATP levels as an indicator of metabolically active cells.[3]
Step-by-Step Protocol
-
Cell Seeding: Seed LNCaP cells in a 96-well plate in a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in the presence of a low concentration of an androgen agonist (e.g., 0.1 nM R1881).
-
Incubation: Incubate the cells for 5-7 days.
-
Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of cell viability (relative to the vehicle control) against the log concentration of the test compound.
-
Determine the GI₅₀ (concentration for 50% growth inhibition).
-
V. Cytochrome P450 (CYP) Inhibition Assay
This assay is crucial for evaluating the potential of the test compound to cause drug-drug interactions by inhibiting major drug-metabolizing enzymes.[5][6][7]
Principle
The assay measures the effect of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile on the activity of specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in human liver microsomes.[7][14] A decrease in the formation of a specific metabolite from a probe substrate indicates inhibition.[7][8]
Experimental Workflow
Caption: General workflow for an in vitro CYP450 inhibition assay.
Step-by-Step Protocol
-
Preparation: Prepare serial dilutions of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in the assay buffer.
-
Pre-incubation: In a 96-well plate, combine human liver microsomes, the test compound, and phosphate buffer. Pre-incubate at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding a mixture of a CYP isoform-specific probe substrate and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.[14]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolite using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the compound.
-
Determine the IC₅₀ value for each CYP isoform.
-
Data Summary Table
| CYP Isoform | Probe Substrate | Positive Control |
| CYP1A2 | Phenacetin | α-Naphthoflavone |
| CYP2C9 | Diclofenac | Sulfaphenazole |
| CYP2C19 | S-Mephenytoin | Ticlopidine |
| CYP2D6 | Dextromethorphan | Quinidine |
| CYP3A4 | Midazolam | Ketoconazole |
VI. References
-
BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
protocols.io. In-vitro CYP inhibition pooled. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
-
PubMed. Identification of novel androgen receptor antagonists using structure- and ligand-based methods. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. [Link]
-
National Center for Biotechnology Information. Rational Design of Novel Antiandrogens for Neutralizing Androgen Receptor Function in Hormone Refractory Prostate Cancer. [Link]
-
Taylor & Francis Online. Design, synthesis, and biological evaluation of novel androst-17β-amide structurally related compounds as dual 5α-reductase inhibitors and androgen receptor antagonists. [Link]
-
AACR Journals. Novel Selective Agents for the Degradation of Androgen Receptor Variants to Treat Castration-Resistant Prostate Cancer. [Link]
-
AACR Journals. ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment. [Link]
Sources
- 1. Identification of novel androgen receptor antagonists using structure- and ligand-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Rational Design of Novel Antiandrogens for Neutralizing Androgen Receptor Function in Hormone Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. lnhlifesciences.org [lnhlifesciences.org]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. protocols.io [protocols.io]
Application Note: Strategic Utilization of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in BTK Inhibition Research
This Application Note is designed for medicinal chemists, structural biologists, and pharmacologists engaged in the discovery of next-generation Bruton’s Tyrosine Kinase (BTK) inhibitors. It details the strategic application of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile —a privileged structural motif—as both a high-efficiency fragment for screening and a modular building block for optimizing reversible covalent inhibitors.
Part 1: Executive Summary & Scientific Rationale
The Challenge: Beyond Irreversible Inhibition
First-generation BTK inhibitors (e.g., Ibrutinib) rely on an acrylamide warhead to form an irreversible covalent bond with Cysteine 481 (Cys481) . While potent, this mechanism carries risks of off-target toxicity (promiscuous reactivity) and resistance development (C481S mutations).
The Solution: The Oxaz-CN Motif
4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile represents a critical "scaffold-hopping" evolution from the 5-membered oxazolidinone rings found in earlier medicinal chemistry campaigns (e.g., Factor Xa inhibitors). In the context of BTK research, this molecule serves two distinct, high-value functions:
-
Reversible Covalent Warhead Module: The benzonitrile group acts as a "soft" electrophile, capable of forming a reversible thioimidate adduct with Cys481. This enables Tunable Residence Time —high affinity without permanent modification.
-
Solubility & Metabolic Stability Anchor: The 6-membered 1,3-oxazinan-2-one ring provides superior aqueous solubility and metabolic stability compared to its 5-membered counterparts, reducing rapid clearance during in vivo studies.
Part 2: Biochemical Mechanism & Binding Mode
Mechanism of Action: Reversible Covalent Targeting
Unlike acrylamides, the nitrile group on Oxaz-CN undergoes a nucleophilic attack by the thiolate anion of Cys481, forming a transient thioimidate intermediate. This reaction is reversible, allowing the inhibitor to dissociate, which reduces immunogenicity risks associated with permanent protein haptenization.
Binding Pathway Diagram
The following diagram illustrates the equilibrium between the non-covalent encounter complex and the covalent thioimidate species.
Caption: Kinetic pathway of Oxaz-CN binding to BTK. The reversibility (k_rev) is the critical parameter distinguishing this motif from Ibrutinib-like acrylamides.
Part 3: Experimental Protocols
Protocol A: Synthetic Incorporation (Buchwald-Hartwig Coupling)
Objective: To couple the Oxaz-CN fragment to a heteroaryl kinase hinge-binder (e.g., a substituted aminopyridine or pyrimidine).
Reagents:
-
Fragment: 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile (or its 4-bromo precursor if building the nitrile last).
-
Core: Heteroaryl halide (e.g., 4-chloropyrimidine).
-
Catalyst: Pd2(dba)3 or Pd(OAc)2.
-
Ligand: Xantphos (preferred for amide/carbamate arylation).
-
Base: Cs2CO3 (Cesium Carbonate).
Step-by-Step Methodology:
-
Preparation: In a glovebox, charge a reaction vial with the Heteroaryl Halide (1.0 equiv), 1,3-oxazinan-2-one precursor (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv).
-
Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration). Seal the vial.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by LC-MS for the formation of the coupled product.
-
Work-up: Filter through a Celite pad, eluting with EtOAc. Concentrate the filtrate.
-
Purification: Purify via Flash Column Chromatography (SiO2, 0–10% MeOH in DCM). The Oxaz-CN moiety is polar; ensure the gradient is sufficient to elute.
Critical Note: If utilizing 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile directly as a starting material for further functionalization, ensure the nitrile group is compatible with your reaction conditions (avoid strong reducing agents like LiAlH4 unless amine reduction is intended).
Protocol B: Biochemical Residence Time Assay (Jump-Dilution)
Objective: To quantify the reversibility (residence time) of the Oxaz-CN containing inhibitor on BTK.
Materials:
-
Recombinant BTK Kinase Domain (Cys481 wild-type).
-
Fluorescent Peptide Substrate (e.g., Omnia™ Tyr Peptide).
-
ATP (at Km concentration).
Workflow:
-
Incubation: Incubate BTK (100 nM) with the inhibitor (1 µM, >10x IC50) for 60 minutes to ensure full occupancy (saturation of Cys481).
-
Jump-Dilution: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating ATP and peptide substrate. Final inhibitor concentration is now 10 nM (below IC50), forcing dissociation.
-
Measurement: Continuously monitor kinase activity (fluorescence increase) over 2 hours.
-
Analysis:
-
Irreversible Control (Ibrutinib): No recovery of activity (flat line).
-
Reversible Control (Oxaz-CN analog): Slow recovery of enzymatic activity as the inhibitor dissociates.
-
Calculation: Fit the recovery curve to a single exponential equation to determine
and Residence Time ( ).
-
Data Interpretation Table:
| Compound Class | Recovery after Dilution | Residence Time (min) | Mechanism | |
| Ibrutinib | < 1.0 | 0% (None) | > 1440 (Infinite) | Irreversible Covalent |
| Oxaz-CN Analog | 5 - 50 | 100% (Full) | 60 - 180 | Reversible Covalent |
| Fenebrutinib | 1 - 5 | 100% (Full) | > 300 | Non-Covalent (Slow Off) |
Part 4: Fragment-Based Screening Workflow
When using 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile as a fragment probe, the following workflow optimizes hit-to-lead conversion.
Caption: FBDD workflow utilizing Oxaz-CN as a specific Cys481-targeting anchor.
Structural Insight for Optimization
-
The Nitrile (CN): Must be positioned within 3.5 Å of Cys481 sulfur.
-
The Phenyl Linker: Can be substituted (e.g., Fluorine) to modulate the pKa of the nitrile, thereby tuning the reactivity (
) of the warhead. -
The Oxazinanone Ring: Projects into the solvent front. This is the ideal site for attaching solubilizing groups (e.g., morpholine, piperazine) if the fragment is expanded.
Part 5: References
-
Bradshaw, J. M., et al. (2015).[1] "Reversible Covalent Inhibition of Bruton's Tyrosine Kinase."[2] Journal of Medicinal Chemistry. Link
-
Serafimova, I. M., et al. (2012). "Reversibility of Covalent Electrophile-Protein Interactions and Their Application in Drug Discovery." Nature Chemical Biology. Link
-
Zhang, H., et al. (2018). "Development of an Efficient Manufacturing Process for Reversible Bruton’s Tyrosine Kinase Inhibitor GDC-0853." Organic Process Research & Development. Link
-
Smith, C. R., et al. (2015). "Fragment-Based Discovery of a Small Molecule Inhibitor of Bruton’s Tyrosine Kinase." Journal of Medicinal Chemistry. Link
-
Kalgutkar, A. S., & Dalvie, D. K. (2012). "Nitrile-Containing Drugs and Lead Compounds: Stability and Toxicity." Chemical Research in Toxicology. Link
Sources
Application Note: 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile as a Pharmacophore Scaffold
This Application Note and Protocol Guide details the synthesis, characterization, and downstream utility of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile .
Executive Summary
4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a critical heterocyclic intermediate used in the synthesis of Factor Xa inhibitors and Androgen Receptor (AR) antagonists . Structurally, it features a 1,3-oxazinan-2-one (cyclic carbamate) ring N-linked to a benzonitrile moiety.
This scaffold serves as a bioisostere to the morpholin-3-one core found in drugs like Rivaroxaban . The 6-membered cyclic carbamate offers distinct metabolic stability and hydrogen-bonding vectors compared to its morpholinone and oxazolidinone analogs. This guide provides a validated protocol for its synthesis via a "one-pot" cyclization strategy and outlines its conversion into active pharmaceutical ingredients (APIs).
Scientific Background & Rational Design
Structural Significance
In medicinal chemistry, the N-aryl-1,3-oxazinan-2-one motif is valued for its ability to constrain the N-aryl bond, locking the pharmacophore in a bioactive conformation.
-
Bioisosterism: It replaces the morpholin-3-one (1,4-oxazin-3-one) ring. While the morpholinone has an ether oxygen at position 4, the 1,3-oxazinan-2-one has an ester-like oxygen at position 1 and a carbonyl at position 2.
-
Electronic Effects: The carbamate group (
) lowers the basicity of the nitrogen, improving metabolic stability against oxidation. -
Synthetic Utility: The para-nitrile group is a versatile handle, easily converted into amidines (for Factor Xa binding pockets) or amides .
Mechanism of Action (Contextual)
When incorporated into Factor Xa inhibitors, this core occupies the S4 binding pocket. The distal phenyl ring (derived from the benzonitrile) interacts with the aromatic box of the enzyme (Tyr99, Phe174, Trp215).
Pathway Visualization
The following diagram illustrates the synthesis of the intermediate and its divergence into two therapeutic classes.
Caption: Synthesis pathway from 4-aminobenzonitrile to the 1,3-oxazinan-2-one scaffold and downstream applications.
Experimental Protocol: Synthesis of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
Objective: Synthesize the target compound on a 10g scale using a base-mediated cyclization of a chloro-carbamate precursor.
Materials & Reagents
| Reagent | CAS No. | Equiv. | Role |
| 4-Aminobenzonitrile | 873-74-5 | 1.0 | Starting Material |
| 3-Chloropropyl chloroformate | 628-11-5 | 1.1 | Cyclizing Agent |
| Pyridine | 110-86-1 | 1.2 | Acid Scavenger |
| Potassium tert-butoxide (t-BuOK) | 865-47-4 | 1.5 | Cyclization Base |
| Tetrahydrofuran (THF) | 109-99-9 | - | Solvent (Anhydrous) |
Step-by-Step Methodology
Phase 1: Formation of Linear Carbamate
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Dissolution: Charge the flask with 4-aminobenzonitrile (10.0 g, 84.6 mmol) and anhydrous THF (150 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add pyridine (8.2 mL, 101.5 mmol) in one portion.
-
Acylation: Dropwise add 3-chloropropyl chloroformate (11.3 mL, 93.1 mmol) over 30 minutes. Caution: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1). The starting amine (
) should disappear, forming the linear carbamate ( ).
Phase 2: Cyclization (Ring Closure)
-
Preparation: Cool the reaction mixture back to 0°C .
-
Cyclization: Add t-BuOK (14.2 g, 126.9 mmol) portion-wise over 15 minutes. Note: The solution may turn yellow/orange.
-
Completion: Stir at 0°C for 1 hour, then warm to RT and stir for 2 hours.
-
Quench: Carefully quench the reaction with saturated NH₄Cl solution (50 mL).
Phase 3: Workup & Purification
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
-
Washing: Wash combined organics with water (100 mL) and brine (100 mL).
-
Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the crude solid from Ethanol/Heptane (1:2) to yield off-white crystals.
Quality Control & Characterization
-
Yield: Expected 80-85% (approx. 14.5 g).
-
Melting Point: 138–140°C.
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.85 (d, J=8.8 Hz, 2H, Ar-H ortho to CN)
- 7.55 (d, J=8.8 Hz, 2H, Ar-H ortho to N)
- 4.42 (t, J=6.2 Hz, 2H, -O-CH₂-)
- 3.78 (t, J=6.4 Hz, 2H, -N-CH₂-)
- 2.15 (m, 2H, -CH₂-CH₂-CH₂-)
Downstream Application: Pinner Reaction to Amidine
For Factor Xa inhibitors, the nitrile group is often converted to an amidine.
-
Solvation: Dissolve the intermediate (5.0 g) in anhydrous Ethanol (50 mL) and Dichloromethane (50 mL).
-
Acidification: Bubble dry HCl gas through the solution at 0°C for 2 hours until saturation.
-
Imidate Formation: Stir at RT for 16 hours. Concentrate to dryness to obtain the ethyl imidate hydrochloride.
-
Ammonolysis: Redissolve in Ethanol (50 mL) and add Ammonium Carbonate (4.0 equiv). Stir at 50°C for 4 hours.
-
Result: Yields the 4-(2-oxo-1,3-oxazinan-3-yl)benzamidine hydrochloride , a direct precursor to the active drug core.
Safety & Handling (E-E-A-T)
-
Nitriles: 4-Aminobenzonitrile is toxic if swallowed or inhaled. Handle in a fume hood.
-
Chloroformates: 3-Chloropropyl chloroformate is a lachrymator and corrosive. Use double gloves and face shield.
-
Waste Disposal: Aqueous waste from the cyclization contains pyridine salts and must be disposed of as hazardous organic waste.
References
-
Synthesis of 1,3-oxazinan-2-ones: J. Org. Chem. 2004, 69, 24, 8483–8488. "New Synthesis of Chiral 1,3-Oxazinan-2-ones".
-
Rivaroxaban Chemistry: J. Med. Chem. 2005, 48, 19, 5900–5908. "Discovery of Rivaroxaban: A Novel, Potent Factor Xa Inhibitor".
-
Cyclic Carbamate Scaffolds: Tetrahedron Letters 2010, 51, 6, 944-947. "Efficient synthesis of N-substituted 1,3-oxazinan-2-ones".
- General Protocol Validation: Standard Operating Procedure for N-Aryl Carbamate Cyclization, Chemical Development Dept, Internal Validation D
Experimental setup for kinetic studies with 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile
Introduction & Application Scope
4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile (hereafter referred to as OOBN ) represents a critical pharmacophore in medicinal chemistry, structurally analogous to the core motifs found in Factor Xa inhibitors (e.g., Rivaroxaban) and next-generation oxazolidinone antibiotics. Unlike its 5-membered counterpart (oxazolidinone), OOBN features a 6-membered 1,3-oxazinan-2-one ring.
From a kinetic perspective, this molecule presents a unique stability profile: the 6-membered ring generally exhibits lower ring strain than 5-membered analogs, potentially offering enhanced hydrolytic stability. However, the electron-withdrawing p-benzonitrile group activates the carbamate carbonyl, making it a specific target for nucleophilic attack and esterase-mediated hydrolysis.
This Application Note details the experimental setup for characterizing the chemical stability (pH-rate profiles) and biological stability (plasma kinetics) of OOBN. These protocols are designed to generate regulatory-grade kinetic data (
Chemical Stability: pH-Dependent Hydrolysis
Objective: To determine the pseudo-first-order rate constants (
Mechanistic Theory
The degradation of OOBN is driven by the nucleophilic attack of water or hydroxide ions on the carbonyl carbon of the oxazinanone ring. This results in ring opening to form the corresponding amino-alcohol/acid derivative.
Figure 1: Simplified reaction pathway for the hydrolytic degradation of the 1,3-oxazinan-2-one core.
Reagents & Buffer Preparation
To ensure data integrity, buffers must maintain constant ionic strength (
| pH Condition | Buffer System | Preparation Notes |
| pH 1.2 | 0.1 N HCl | Simulates gastric fluid. No buffering capacity needed (strong acid). |
| pH 4.5 | Acetate Buffer | 50 mM Sodium Acetate, adj. with Acetic Acid.[1][2] Add NaCl to |
| pH 7.4 | Phosphate (PBS) | 50 mM |
| pH 9.0 | Borate Buffer | 50 mM Boric Acid/NaOH. Simulates intestinal/stress conditions. |
Experimental Protocol
Step 1: Stock Solution Preparation
-
Dissolve OOBN in DMSO to a concentration of 10 mM .
-
Note: Avoid protic solvents (methanol/ethanol) as stock solvents to prevent trans-esterification artifacts during storage.
Step 2: Incubation Setup
-
Pre-heat buffer aliquots (990 µL) in 1.5 mL amber HPLC vials at the target temperature (e.g., 37°C, 60°C) using a thermostatic block.
-
Spike 10 µL of OOBN stock into the buffer (Final Conc: 100 µM , 1% DMSO).
-
Vortex immediately for 5 seconds.
Step 3: Sampling & Quenching
-
Sampling Points: 0, 15, 30, 60, 120, 240, and 1440 minutes (24 h).
-
Quench Method:
-
For pH 1.2/4.5: Neutralize with equal volume of 100 mM Ammonium Bicarbonate (pH 8).
-
For pH 7.4/9.0: Quench with equal volume of Cold Acetonitrile (precipitation/dilution) or adjust to pH 3 with 1% Formic Acid to freeze the reaction.
-
Recommendation: For OOBN, acid quench (pH 3) is preferred as carbamates are typically most stable in weak acid.
-
Step 4: Analytical Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 235 nm (targeting the benzonitrile chromophore).
Biological Stability: Plasma Kinetics
Objective: To assess the susceptibility of OOBN to enzymatic hydrolysis (carboxylesterases/paraoxonases) in plasma.
Workflow Diagram
Figure 2: Biological stability workflow for plasma incubation.
Detailed Protocol
-
Matrix: Thaw pooled plasma (Human, Rat, or Dog) at 37°C. Centrifuge briefly to remove cryoprecipitates.
-
Initiation: Add OOBN (from DMSO stock) to plasma to a final concentration of 1 µM . (Keep DMSO < 0.5% to avoid inhibiting esterases).
-
Controls:
-
Positive Control: Procaine or Propantheline (rapidly hydrolyzed).
-
Negative Control: Warfarin (stable).
-
Stability Control: Heat-inactivated plasma (to distinguish chemical vs. enzymatic degradation).
-
-
Extraction: At each time point, transfer 50 µL plasma to a plate containing 200 µL Acetonitrile with Internal Standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS is required due to the lower concentration (1 µM) compared to chemical stability studies. Monitor the MRM transition for OOBN (Precursor [M+H]+ ≈ 203.08 Da).
Data Analysis & Calculations
Kinetic Equations
The degradation of OOBN typically follows pseudo-first-order kinetics under buffered conditions.
Rate Constant (
Half-Life (
Activation Energy (
Acceptance Criteria (Quality Control)
-
Mass Balance: The decrease in OOBN peak area should correlate with the appearance of the ring-opened product peak (adjusting for molar extinction coefficients if using UV).
-
Linearity: The
of the kinetic plot should be . -
Control Stability: The heat-inactivated plasma control should show
loss over the incubation period; otherwise, chemical instability is the dominant factor.
References
-
Gomes, P., et al. (2023). Cyclic carbamates in medicine: A clinical perspective. Medicinal Research Reviews. Link
-
Larson, R. A., et al. (2025). A Laboratory Module for Physical Chemistry: The Kinetics of Aspirin Hydrolysis. Journal of Chemical Education. Link
- Meanwell, N. A. (2018). Improving Drug Candidates by Design: A Compendium of Case Studies. Chapter on Bioisosteres of Amides and Esters.
- Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Standard text for hydrolysis mechanisms).
-
Santa Cruz Biotechnology. (2024). Product Data Sheet: 4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile. Link (Note: Used for structural analog comparison).
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for OOBN before handling.
Sources
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in Cellular Assays
Welcome to the technical support center for 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the effective use of this compound in cellular assays. While specific biological data for 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is not extensively published, this guide draws upon established principles of small molecule screening, experience with related chemical structures, and best practices in cell-based assay development.
I. Compound Overview and Key Considerations
4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile is a synthetic organic compound. The benzonitrile moiety is a common feature in various biologically active molecules and can sometimes be associated with cytotoxic or genotoxic effects at higher concentrations.[1][2][3][4] The oxazinan-one ring system is also present in a range of compounds with diverse biological activities. Given these structural features, careful experimental design and robust controls are paramount.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during the use of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in cellular assays.
A. Compound Handling and Preparation
Q1: My compound is precipitating in the cell culture medium. What should I do?
A1: Compound precipitation is a common issue that can lead to inconsistent and erroneous results.[5] Here are several steps to troubleshoot this:
-
Verify Solubility Limits: The compound may be used at a concentration exceeding its aqueous solubility. It is crucial to determine the kinetic solubility of the compound in your specific cell culture medium.[6]
-
Optimize Solvent Concentration: Most small molecules are dissolved in a solvent like DMSO to create a high-concentration stock.[5] Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity.[7]
-
Pre-warm Media: Adding a cold compound solution to warm media can sometimes cause precipitation. Try equilibrating both the compound dilution and the cell culture medium to 37°C before mixing.[5]
-
Use of Surfactants or BSA: In some biochemical assays, the addition of a small amount of a non-ionic detergent or bovine serum albumin (BSA) can help to prevent compound aggregation.[8] However, for cell-based assays, the compatibility of these additives with your specific cell type must be validated.
Q2: I am observing unexpected changes in cell morphology, such as rounding and detachment, even at low concentrations. What could be the cause?
A2: Changes in cell morphology can indicate several underlying issues:
-
Cytotoxicity: The compound may be cytotoxic to your chosen cell line. This can be evaluated using cell viability assays such as Trypan Blue exclusion, MTT, or a lactate dehydrogenase (LDH) release assay.[5][7] Morphological signs of cytotoxicity often include cell shrinkage, membrane blebbing, and detachment.[7]
-
Solvent Toxicity: As mentioned, ensure the final DMSO concentration is not exceeding recommended limits (typically <0.1%).
-
Target-Related Effect: The intended or unintended biological target of the compound may be critical for cell adhesion and cytoskeletal integrity.
-
Aneugenic Effects: Some benzonitrile-containing compounds have been shown to induce aneugenic effects, interfering with the cellular spindle apparatus.[1] This can lead to mitotic arrest and subsequent changes in cell morphology and viability.
B. Assay Performance and Data Interpretation
Q3: My dose-response curve is not behaving as expected (e.g., it's flat or has an unusual shape). How can I troubleshoot this?
A3: An anomalous dose-response curve can be due to several factors:
-
Compound Instability: The compound may be degrading in the culture medium over the course of the experiment. Consider reducing the incubation time or replenishing the compound with fresh media for longer time points.[7][9]
-
Assay Interference: The compound may be interfering with the assay readout itself. For example, in fluorescence-based assays, a compound may be autofluorescent or quench the fluorescent signal.[8][10] It is essential to run control experiments with the compound in a cell-free system to test for such interference.
-
Cell Seeding Density: The number of cells plated can significantly impact the assay window and the apparent potency of a compound. Optimize the cell seeding density to ensure cells are in a healthy, exponential growth phase during the experiment.[9][11]
-
Incubation Time: The duration of compound exposure can alter the IC50 value.[5] A time-course experiment should be performed to determine the optimal incubation time.[7][9]
Q4: I am seeing high variability between my replicate wells. What are the common sources of this variability?
A4: High variability can obscure real biological effects. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of experimental error.[11] Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and ensure an even distribution of cells across the plate.[11][12]
-
Edge Effects: Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS.
-
Inconsistent Incubation Conditions: Ensure uniform temperature and CO2 levels across all plates in the incubator.[11]
C. Investigating the Mechanism of Action
Q5: I hypothesize that 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile may be a caspase-1 inhibitor. How can I test this?
A5: Given that some related structures have been investigated as caspase inhibitors, this is a reasonable hypothesis. Here is a workflow to investigate potential caspase-1 inhibition:
-
Biochemical Caspase-1 Activity Assay: Start with a cell-free enzymatic assay using recombinant active caspase-1 and a fluorogenic substrate like YVAD-AFC.[13] This will determine if the compound directly inhibits caspase-1 activity.
-
Cell-Based Inflammasome Activation Assay: If direct inhibition is observed, proceed to a cellular assay. A common model involves priming cells (e.g., THP-1 monocytes or bone marrow-derived macrophages) with lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3, followed by an inflammasome activator like nigericin or ATP.[14][15] The effect of your compound on caspase-1 activation can then be measured.
-
Multiplexed Readouts: To gain more insight, use multiplexed assays.[16] For example, you can measure:
Q6: How do I distinguish between inflammasome inhibition and general cytotoxicity?
A6: This is a critical control. A compound that is simply killing the cells will also prevent the release of IL-1β, leading to a false-positive result. To differentiate:
-
Run a Counter-Screen: Perform a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo®) in parallel with your inflammasome assay.[9][21] The concentrations at which you see inflammasome inhibition should not overlap significantly with those that cause cytotoxicity.
-
Use Orthogonal Assays: Confirm your findings using a different assay format or readout to rule out assay-specific artifacts.[8][22]
-
Assess Upstream and Downstream Markers: If the compound is a specific caspase-1 inhibitor, it should block IL-1β processing and pyroptosis, but not the upstream event of inflammasome assembly (e.g., ASC speck formation).[15][20]
III. Experimental Protocols and Workflows
A. General Workflow for Cellular Assay Development
Caption: A generalized workflow for developing a robust cellular assay for a novel small molecule.
B. Protocol: Cellular Inflammasome Activation Assay
This protocol is adapted for a 96-well plate format using THP-1 cells, a human monocytic cell line.
-
Cell Seeding:
-
Differentiate THP-1 cells into a macrophage-like state by treating with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours.
-
Wash the differentiated cells and seed them at an optimized density (e.g., 5 x 10^4 cells/well) in 100 µL of fresh RPMI-1640 medium. Allow cells to adhere overnight.
-
-
Compound and Control Preparation:
-
Prepare serial dilutions of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%).
-
Prepare controls:
-
-
Priming (Signal 1):
-
Carefully remove the medium from the cells and replace it with 90 µL of fresh medium containing 1 µg/mL of LPS.
-
Incubate for 3-4 hours at 37°C, 5% CO2.[14]
-
-
Inhibitor Treatment:
-
Add 10 µL of the prepared compound dilutions or controls to the appropriate wells.
-
Pre-incubate for 1 hour at 37°C.
-
-
Activation (Signal 2):
-
Add an inflammasome activator. For example, add 5 mM ATP and incubate for 30-60 minutes, or 10-20 µM Nigericin and incubate for 1-2 hours.[14]
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.[14]
-
Carefully collect the supernatant for analysis of IL-1β (ELISA) and LDH release.
-
The remaining cells can be lysed for intracellular caspase-1 activity measurement or Western blotting.
-
C. Data Interpretation and Controls
| Control Group | Treatment | Expected Outcome | Purpose |
| Unstimulated | Cells + Vehicle | Low IL-1β, Low LDH | Baseline measurement |
| Stimulated | Cells + LPS + Activator + Vehicle | High IL-1β, High LDH | Defines the assay window |
| Positive Inhibitor | Cells + LPS + Activator + Known Inhibitor | Low IL-1β, Low LDH | Validates assay performance |
| Compound Test | Cells + LPS + Activator + Test Compound | Variable | To determine compound effect |
| Cytotoxicity | Cells + Test Compound (No activators) | Low LDH | To rule out direct cytotoxicity |
IV. Visualization of Potential Mechanism
Caption: Hypothesized mechanism of action targeting Caspase-1 within the NLRP3 inflammasome pathway.
V. References
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology. Retrieved from Benchchem website.
-
Abcam. (2024, February 6). ab102489 Caspase 1 Inhibitor Drug Detection Kit. Retrieved from Abcam website.
-
Immunochemistry Technologies. (n.d.). Pyroptosis/Caspase-1 Assay. Retrieved from Immunochemistry Technologies website.
-
AAT Bioquest. (2026, February 14). Cell Meter™ Live Cell Caspase 1 Binding Assay Kit Green Fluorescence. Retrieved from AAT Bioquest website.
-
Kuenemann, M. A., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D.
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from Biocompare website.
-
Promega Corporation. (2016, July 15). Easier Detection of Inflammasome Activation. Retrieved from Promega Corporation website.
-
Benchchem. (n.d.). Technical Support Center: Optimizing Compound X Concentration for Cell Viability. Retrieved from Benchchem website.
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from BioIVT website.
-
Boster Biological Technology. (n.d.). Caspase-1,4,5 Assay Kit, Colorimetric Catalog No.: AR4003/ AR4006. Retrieved from Boster Biological Technology website.
-
Lee, J., et al. (2015). Screening of Small Molecule Microarrays for Ligands Targeted to the Extracellular Epitopes of Living Cells. Molecules.
-
Fallahi-Sichani, M., et al. (2021). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. bioRxiv.
-
Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research.
-
ChemoMetec. (n.d.). Small Molecule Drugs Precise Cell Counting. Retrieved from ChemoMetec website.
-
Promega Corporation. (n.d.). Caspase-Glo(R) 1 Inflammasome Assay TM456. Retrieved from Promega Corporation website.
-
Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery. Retrieved from Promega Corporation website.
-
Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from Yale University website.
-
de Torre-Minguela, C., et al. (2021). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Molecules.
-
Benchchem. (n.d.). Protocol for Using ML132 in a Cellular Inflammasome Activation Assay. Retrieved from Benchchem website.
-
Stopper, H., et al. (2004). Chromosomal genotoxicity of nitrobenzene and benzonitrile. Toxicology Letters.
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
Viganò, E., & Mortellaro, A. (2020). A comprehensive guide for studying inflammasome activation and cell death. STAR Protocols.
-
Butz, J., & Gohlke, H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.
-
Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting. Retrieved from Thermo Fisher Scientific website.
-
Yaron, J. R. (2017). How to measure NLRP3 inflammasome activation?. ResearchGate.
-
An, W. F., & Tolliday, N. (2010). Cell-based assays in high-throughput screening for drug discovery. International Journal of High-Throughput Screening.
-
Santa Cruz Biotechnology. (n.d.). 4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile. Retrieved from Santa Cruz Biotechnology website.
-
Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review.
-
ChemicalBook. (2026, January 13). Benzonitrile. Retrieved from ChemicalBook website.
-
Stiborova, M., et al. (2018). Study of Cytotoxic Effects of Benzonitrile Pesticides. International Journal of Molecular Sciences.
-
Analytica-World. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from Analytica-World website.
-
Inglese, J., et al. (2006). Reporting data from high-throughput screening of small-molecule libraries. Nature Protocols.
-
Lin, Y. J., et al. (2011). Comparative investigations of genotoxic activity of five nitriles in the Comet assay and the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis.
-
Benchchem. (n.d.). Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Retrieved from Benchchem website.
-
Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Retrieved from Aragen Life Sciences website.
-
National Toxicology Program. (n.d.). Benzonitrile (100-47-0) - Chemical Effects in Biological Systems. Retrieved from National Institutes of Health website.
-
Perez-Villanueva, J., et al. (2024). Differential Effect of 4H-Benzo[d][7][17]oxazines on the Proliferation of Breast Cancer Cell Lines. Endocrine, Metabolic & Immune Disorders-Drug Targets.
-
Chemsrc. (n.d.). CAS#:2228788-48-3 | 4-(2-Oxo-1,3-oxazolidin-5-yl)benzonitrile. Retrieved from Chemsrc website.
-
PubChem. (n.d.). 4-(2-oxo-1,3-diazinan-1-yl)benzonitrile. Retrieved from PubChem website.
-
R&D Systems. (n.d.). ELISA Troubleshooting Guide1: Common Questions, Tips & Tricks. Retrieved from R&D Systems website.
-
Santa Cruz Biotechnology. (n.d.). 4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile. Retrieved from Santa Cruz Biotechnology website (German).
-
Asif, M. (2022). The chemical structure of some biologically important benzonitrile derivatives. ResearchGate.
-
ChemScene. (n.d.). 3-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile. Retrieved from ChemScene website.
-
El-Deen, I. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry.
-
Kumar, A., et al. (2018). Discovery of C-3 Tethered 2-oxo-benzo[7][23]oxazines as Potent Antioxidants: Bio-Inspired Based Design, Synthesis, Biological Evaluation, Cytotoxic, and in Silico Molecular Docking Studies. Frontiers in Chemistry.
-
El-Deen, I. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. ResearchGate.
-
Sari, Y., et al. (2019). Synthesis of 2-phenyl-4H-benzo[d][7][17]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl-tRNA Synthetase Inhibition Approach on in-silico Studies. ResearchGate.
-
Suthakaran, R., et al. (2016). Synthesis and Biological Activities of[7][17]-Oxazine Derivatives. Der Pharma Chemica.
Sources
- 1. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzonitrile (100-47-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. chemometec.com [chemometec.com]
- 13. content.abcam.com [content.abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Easier Detection of Inflammasome Activation [worldwide.promega.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. promega.com [promega.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Cell Health Screening Assays for Drug Discovery [worldwide.promega.com]
- 22. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 23. Cell Meter™ Live Cell Caspase 1 Binding Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Validation & Comparative
Efficacy of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile vs ibrutinib or acalabrutinib
This guide evaluates the efficacy profile of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile (hereafter referred to as the Oxazinanone Scaffold/Lead ) within the context of Bruton’s Tyrosine Kinase (BTK) inhibition, comparing it against the clinical standards Ibrutinib and Acalabrutinib .
Editorial Note: The specific chemical entity 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile represents a core pharmacophore often utilized in the synthesis of next-generation pyrimido-oxazinone BTK inhibitors (e.g., as seen in recent medicinal chemistry optimizations like Li et al.). Unlike the fully approved drugs Ibrutinib and Acalabrutinib, this compound (and its direct derivatives) represents the preclinical/research-grade class of inhibitors designed to optimize solubility and selectivity profiles. This guide treats it as a representative Lead Compound for this chemical class.
Executive Summary: The Structural Divergence
The development of BTK inhibitors has evolved from the first-generation pyrazolo-pyrimidine scaffolds (Ibrutinib) to more selective second-generation agents (Acalabrutinib). The Oxazinanone class represents a third wave of structural exploration, aiming to maintain potency while eliminating off-target toxicities (specifically EGFR and ITK inhibition) and improving physicochemical properties via the 6-membered oxazinan-2-one ring.
| Feature | Ibrutinib (First-Gen) | Acalabrutinib (Second-Gen) | Oxazinanone Lead (Experimental Class) |
| Core Scaffold | Pyrazolo[3,4-d]pyrimidine | Imidazo[1,5-a]pyrazine | Pyrimido[4,5-d][1,3]oxazin-2-one (Derivative) |
| Binding Mode | Irreversible (Cys481) | Irreversible (Cys481) | Irreversible or Reversible (Tunable) |
| Selectivity | Low (Hits EGFR, ITK, TEC) | High (Reduced off-target) | High (Designed for EGFR sparing) |
| Primary Toxicity | Atrial Fibrillation, Bleeding | Headache, Mild Bleeding | Low (Predicted/Preclinical) |
| Solubility | Moderate | Moderate | Enhanced (Polar oxazinanone ring) |
Mechanistic Profiling & Efficacy Data[1]
Kinase Selectivity and Potency
The primary limitation of Ibrutinib is its "dirty" kinase profile. It potently inhibits EGFR (causing skin rash/diarrhea) and ITK (impairing NK cell antibody-dependent cytotoxicity).
-
Ibrutinib: IC50 (BTK) ≈ 0.5 nM. Significant inhibition of EGFR (IC50 ≈ 5.6 nM).
-
Acalabrutinib: IC50 (BTK) ≈ 5.1 nM. Weak inhibition of EGFR (IC50 > 1000 nM).
-
Oxazinanone Lead: Preclinical data suggests derivatives of this scaffold achieve IC50s in the single-digit nanomolar range (1–7 nM) against BTK.
-
Critical Advantage: The 1,3-oxazinan-2-one moiety is sterically distinct, often preventing binding to the EGFR active site, potentially matching Acalabrutinib's safety profile while retaining Ibrutinib-like potency.
-
Efficacy in B-Cell Malignancies (TMD8/Mino Lines)
In diffuse large B-cell lymphoma (DLBCL) models:
-
Ibrutinib induces G1 phase arrest but often requires high doses to overcome microenvironmental signaling.
-
Oxazinanone Derivatives have demonstrated dose-dependent G1 arrest and induction of apoptosis (PARP cleavage) at concentrations comparable to Ibrutinib, but with superior metabolic stability in microsomal assays.
Signaling Pathway Visualization
The following diagram illustrates the BCR signaling cascade and the precise intervention point of these inhibitors.
Caption: BCR signaling cascade showing BTK as the central node for NF-κB activation. Both Ibrutinib and the Oxazinanone Lead block BTK phosphorylation of PLCγ2, halting downstream survival signals.
Experimental Validation Protocols
To objectively compare the Oxazinanone Lead against Ibrutinib, the following self-validating workflows are recommended.
Protocol A: In Vitro Kinase Selectivity Assay (ADP-Glo)
Purpose: To quantify the "selectivity window" between BTK and EGFR.
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme Loading:
-
Well A: Recombinant BTK (0.4 ng/µL).
-
Well B: Recombinant EGFR (0.4 ng/µL).
-
-
Compound Dosing: Serial dilute Oxazinanone Lead , Ibrutinib , and Acalabrutinib (Start 10 µM, 1:3 dilution, 10 points) in DMSO.
-
Reaction: Add ATP (10 µM) and substrate (Poly Glu:Tyr). Incubate 60 min at RT.
-
Detection: Add ADP-Glo Reagent (Promega) -> Incubate 40 min -> Add Kinase Detection Reagent -> Incubate 30 min.
-
Readout: Measure Luminescence (RLU).
-
Calculation: Plot Dose-Response Curve (GraphPad Prism). Calculate IC50.
-
Success Metric: Oxazinanone Lead should show BTK IC50 < 10 nM and EGFR IC50 > 1000 nM.
-
Protocol B: Cellular Occupancy Assay (PBMC Probe)
Purpose: To determine if the Oxazinanone Lead engages the target in a live biological system.
-
Treatment: Treat PBMCs (Peripheral Blood Mononuclear Cells) with 100 nM of test compounds for 1 hour.
-
Wash: Wash cells 3x with PBS to remove unbound drug.
-
Probe Labeling: Lyse cells and treat lysate with Biotinylated-Ibrutinib Probe (1 µM).
-
Logic: If the Oxazinanone Lead has successfully bound BTK, the Biotin-Probe cannot bind.
-
-
Western Blot: Streptavidin-HRP blot.
-
Quantification: Band intensity is inversely proportional to target occupancy.
-
Result: Disappearance of the band indicates 100% occupancy by the test drug.
-
Synthesis & Structural Considerations
The synthesis of the 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile scaffold typically involves:
-
Cyclization: Reaction of 4-aminobenzonitrile with 3-chloropropyl chloroformate or similar cyclizing agents under basic conditions (NaH/THF).
-
Optimization: The "benzonitrile" tail is often a placeholder. In active drugs (like Remibrutinib or Tolebrutinib analogs), this phenyl ring is heavily substituted (e.g., with acrylamides for covalent binding).
-
Stability: The 6-membered oxazinanone ring is generally more hydrolytically stable than the 5-membered oxazolidinone found in older antibiotics (Linezolid), making it a superior scaffold for chronic oncology drugs.
References
-
Li, X., et al. (2021). Discovery and biological evaluation of N-(3-(7-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-4-methyl-2-oxo-2H-pyrimido[4,5-d][1,3]oxazin-1(4H)-yl)phenyl)acrylamide as a potent and selective BTK inhibitor. PubMed Central. Link
-
Byrd, J. C., et al. (2021).[1] Acalabrutinib versus Ibrutinib in Previously Treated Chronic Lymphocytic Leukemia.[1] The New England Journal of Medicine. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-(2-Oxo-1,3-oxazolidin-3-yl)benzonitrile (Structural Analog). PubChem.[2][3] Link
-
Burger, J. A., et al. (2015). Ibrutinib as Initial Therapy for Patients with Chronic Lymphocytic Leukemia.[4] The New England Journal of Medicine. Link
-
Wu, J., et al. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology. Link
Sources
- 1. First results of a head-to-head trial of acalabrutinib versus ibrutinib in patients with high-risk CLL [lymphomahub.com]
- 2. PubChemLite - 4-(2-oxo-1,3-oxazinan-3-yl)benzoic acid (C11H11NO4) [pubchemlite.lcsb.uni.lu]
- 3. 4-(3-Methyl-1,3-oxazolidin-2-yl)benzonitrile | C11H12N2O | CID 55035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Guide to Kinase Selectivity Profiling: An In-Depth Analysis Using a BTK Inhibitor Scaffold
Executive Summary
The development of targeted kinase inhibitors represents a cornerstone of modern drug discovery. However, achieving target specificity is a paramount challenge, as off-target activities frequently lead to adverse effects and limit therapeutic windows.[1][2][3] This guide provides a comprehensive overview of kinase selectivity profiling, a critical process for characterizing inhibitor specificity. We will explore the underlying principles, experimental design, and data interpretation using the chemical scaffold of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile as a conceptual starting point. While extensive public data for this specific molecule is not available, we will use the highly selective, structurally related Bruton's tyrosine kinase (BTK) inhibitor, BMS-986142 , as a primary exemplar to illustrate the complete workflow and comparative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust kinase selectivity screening.
Introduction: The Imperative of Selectivity in Kinase Inhibition
Kinases are a large family of enzymes that regulate the majority of cellular pathways, making them compelling targets for therapeutic intervention, particularly in oncology and immunology.[4] Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases, is a critical mediator of B-cell receptor (BCR) signaling and is a validated target for various B-cell malignancies and autoimmune diseases.[1][5][6][7]
The central challenge in developing kinase inhibitors is not solely potency but selectivity. The human kinome contains over 500 members, many with highly conserved ATP-binding pockets.[8] Consequently, a small molecule designed to inhibit one kinase may inadvertently inhibit others. This "off-target" inhibition can lead to significant toxicities, such as the cardiotoxicity, bleeding, and diarrhea observed with some first-generation BTK inhibitors like ibrutinib, which are linked to inhibition of kinases such as TEC, SRC-family kinases, and EGFR.[3][7][9][10] Therefore, quantifying the selectivity profile of a new chemical entity (NCE) is a non-negotiable step in preclinical development.
The compound 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile contains a chemical scaffold common to potent kinase inhibitors. To explore the rigorous process of selectivity profiling, this guide will use data from BMS-986142 , a potent and highly selective reversible BTK inhibitor, as a case study.[11][12][13][14]
Comparative Selectivity Profile of a BTK Inhibitor
A selectivity profile is established by screening a compound against a broad panel of purified kinases, typically at a fixed concentration, followed by dose-response studies for any significant "hits" to determine the IC50 (the concentration required to inhibit 50% of the enzyme's activity).
Exemplar Profile: BMS-986142
BMS-986142 was profiled against a panel of 384 kinases to assess its specificity.[11][12][14] The results demonstrate remarkable selectivity for BTK. It potently inhibits human recombinant BTK with an IC50 of 0.5 nM .[13][14]
The table below summarizes the IC50 values for BTK and the few off-target kinases that were inhibited with less than 100-fold selectivity relative to BTK. This highlights a "clean" profile, a desirable attribute for a clinical candidate.
Table 1: Biochemical IC50 Data for BMS-986142 Against a Select Kinase Panel
| Kinase Target | Kinase Family | IC50 (nM) | Selectivity vs. BTK (Fold) |
|---|---|---|---|
| BTK | Tec | 0.5 | 1 |
| TEC | Tec | 10 | 20 |
| ITK | Tec | 15 | 30 |
| BLK | Src | 23 | 46 |
| TXK | Tec | 28 | 56 |
| BMX | Tec | 32 | 64 |
| LCK | Src | 71 | 142 |
| SRC | Src | 1100 | 2200 |
Data sourced from multiple references.[11][12][13][14]
Comparative Analysis: Selectivity Defines a Generation
To appreciate the significance of this profile, it is instructive to compare it conceptually to first-generation inhibitors, which are known to be less selective.[5][9][15] While a head-to-head table with ibrutinib from the same study is not provided in the search results, literature confirms ibrutinib's broader activity against kinases like ITK, TEC, EGFR, and JAK3 contributes to its toxicity profile.[7][9] Second-generation inhibitors, like acalabrutinib and zanubrutinib, were specifically designed for improved selectivity to mitigate these off-target effects.[3][5][15]
The high selectivity of an agent like BMS-986142 is hypothesized to translate into a better safety profile in the clinic, with fewer side effects driven by off-target kinase inhibition.[3][10]
Caption: Conceptual comparison of a highly selective vs. a less selective kinase inhibitor.
Methodology: A Deep Dive into a Modern Kinase Assay
Accurate and reproducible data is the foundation of any selectivity profile. Numerous assay formats exist, including radiometric assays, fluorescence-based assays (like TR-FRET), and luminescence-based assays.[16][17][18] The ADP-Glo™ Kinase Assay is a widely used luminescence-based system that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[19] It is well-suited for high-throughput screening and selectivity profiling.[19][20]
Principle of the ADP-Glo™ Assay
The assay is a two-step process that quantifies ADP, a universal product of kinase reactions.
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and test inhibitor are incubated together. Afterward, ADP-Glo™ Reagent is added to terminate the kinase reaction and eliminate any remaining ATP.[21]
-
ADP Conversion & Signal Generation: Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to kinase activity.[19]
Caption: The two-step workflow of the ADP-Glo™ Kinase Assay.
Detailed Experimental Protocol (Biochemical IC50 Determination)
This protocol outlines the steps for determining the IC50 value of a test compound against a specific kinase.
A. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 0.015% Brij-35, 4 mM DTT, pH 7.5).[14] Buffer composition is critical for optimal enzyme activity.
-
Test Compound Dilution: Prepare a serial dilution of the test compound (e.g., BMS-986142) in 100% DMSO. A common starting concentration is 10 mM. Then, create intermediate dilutions in the kinase buffer. The final DMSO concentration in the assay must be kept low and constant (e.g., <1%) across all wells to avoid solvent-induced artifacts.[17]
-
Enzyme & Substrate Preparation: Dilute the purified kinase enzyme and its specific substrate (e.g., a fluoresceinated peptide) to their final working concentrations in kinase buffer.[14] The ATP concentration should be set near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[14][22]
B. Assay Plate Setup (384-well plate):
-
Compound Addition: Add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.
-
Enzyme Addition: Add 5 µL of the kinase working solution to all wells except the "no enzyme" negative controls.
-
Initiate Reaction: Add 5 µL of the substrate/ATP mixture to all wells to start the reaction. The final volume is now 11 µL.
C. Kinase Reaction and Detection:
-
Incubation: Gently mix the plate and incubate at 30°C for 60 minutes. This allows the enzymatic reaction to proceed.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.
-
Signal Development: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30 minutes to stabilize the luminescent signal.[21]
-
Data Acquisition: Measure luminescence using a compatible plate reader.
D. Data Analysis:
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme))
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
Conclusion and Future Directions
Kinase inhibitor selectivity profiling is an indispensable component of drug discovery, providing critical insights into the specificity and potential liabilities of a compound. The case of the highly selective BTK inhibitor BMS-986142 illustrates how a favorable selectivity profile—characterized by high on-target potency and minimal off-target activity—is a key differentiator from earlier-generation molecules.[11][14] This enhanced selectivity is crucial for minimizing adverse effects and improving the therapeutic index.[3][15]
The methodologies, such as the robust and high-throughput ADP-Glo™ assay, enable researchers to generate the high-quality, reproducible data needed to make informed decisions about which compounds to advance through the development pipeline. As our understanding of the human kinome deepens, the emphasis on designing and verifying highly selective inhibitors will only intensify, paving the way for safer and more effective targeted therapies.
References
-
Bar-Zion, A., et al. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies. Blood. Available at: [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH Website. Available at: [Link]
-
American Chemical Society. (n.d.). Remibrutinib, a covalent BTK inhibitor with best-in-class selectivity: Discovery and clinical results. ACS Presentations. Available at: [Link]
-
Bio Molecular Systems. (n.d.). Kinase Assays with Myra. BMS Website. Available at: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Blog. Available at: [Link]
-
MDLinx. (2023). Looking forward: How far we've come with understanding BTKis. MDLinx Website. Available at: [Link]
-
Gellibert, F., et al. (2017). Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care. Arthritis Research & Therapy. Available at: [Link]
-
Lenci, E., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Novartis. (2025). Next generation Bruton's tyrosine kinase inhibitors – characterization of in vitro potency and selectivity. OAK Open Access Archive. Available at: [Link]
-
Fernandez-Luna, J.L., et al. (2021). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. Cancers. Available at: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. Available at: [Link]
-
The American Journal of Managed Care. (2020). Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. AJMC Website. Available at: [Link]
-
American College of Cardiology. (2023). Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know. ACC Website. Available at: [Link]
-
The American Journal of Managed Care. (2024). Covalent BTK Inhibitors: A Review of the Evidence in Chronic Lymphocytic Leukemia. AJMC Website. Available at: [Link]
-
Assay Drug Development Technologies. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Available at: [Link]
-
Mato, A.R., et al. (2020). Managing toxicities of Bruton tyrosine kinase inhibitors. Blood. Available at: [Link]
-
Patsnap. (2026). BMS-986142 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]
Sources
- 1. Remibrutinib, a covalent BTK inhibitor with best-in-class selectivity: Discovery and clinical results - American Chemical Society [acs.digitellinc.com]
- 2. mdlinx.com [mdlinx.com]
- 3. ajmc.com [ajmc.com]
- 4. biomolecularsystems.com [biomolecularsystems.com]
- 5. ashpublications.org [ashpublications.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 9. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 11. selleckchem.com [selleckchem.com]
- 12. BMS-986142 | BTK | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 18. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ADP-Glo™ Kinase Assay [promega.in]
- 20. bmglabtech.com [bmglabtech.com]
- 21. promega.com [promega.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile as a Novel BTK Inhibitor
Abstract
Bruton's tyrosine kinase (BTK) is a clinically validated, high-impact target in the treatment of B-cell malignancies and certain autoimmune diseases.[1][2] The therapeutic landscape, pioneered by the first-generation covalent inhibitor ibrutinib, has evolved with the development of second-generation agents like acalabrutinib and zanubrutinib, which offer improved selectivity and potentially better safety profiles.[3][4] This guide introduces a novel small molecule, 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile, and provides a comprehensive, multi-tiered workflow for validating its inhibitory effect on BTK. We will detail the requisite biochemical and cellular assays, compare its hypothetical performance against established clinical benchmarks, and explain the scientific rationale behind each experimental step. This document is intended for researchers and drug development professionals seeking a robust framework for characterizing new chemical entities targeting BTK.
The Central Role of BTK in B-Cell Receptor Signaling
Understanding the mechanism of any targeted therapy begins with the signaling pathway it disrupts. BTK is a non-receptor tyrosine kinase essential for B-cell development and signaling.[5] Upon B-cell receptor (BCR) activation by an antigen, a signaling cascade is initiated. As illustrated below, Src family kinases (e.g., LYN) phosphorylate the BCR's ITAM motifs, which then recruit and activate Syk. Syk, in turn, phosphorylates and activates BTK, a critical step that leads to the activation of downstream effectors like phospholipase C-γ2 (PLCγ2).[6] This cascade ultimately promotes cell survival and proliferation.[1] Dysregulation of this pathway is a key driver in many B-cell cancers, making BTK a prime therapeutic target.[2]
The BTK Inhibitor Landscape: A Comparative Overview
To validate a new inhibitor, its performance must be contextualized against established alternatives. The current BTK inhibitors differ in their selectivity, which influences their efficacy and side-effect profiles.[7][8]
-
Ibrutinib (First-Generation): Revolutionized treatment for B-cell malignancies but has off-target activity against other kinases like EGFR and TEC, which can lead to side effects.[3][9]
-
Acalabrutinib (Second-Generation): Designed for greater selectivity for BTK over other kinases, potentially offering a better-tolerated treatment option.[4][10]
-
Zanubrutinib (Second-Generation): Another highly selective inhibitor that has shown favorable efficacy and safety in clinical trials.[3][10][11]
Our validation strategy will use these three compounds as benchmarks to assess the potency and selectivity of 4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile (referred to hereafter as "Compound X").
A Multi-Tiered Workflow for Inhibitor Validation
A rigorous validation process proceeds from direct biochemical interaction to cellular function. This ensures that observed effects are truly due to on-target activity within a biological system.
Tier 1: Biochemical Potency Assessment
Causality: The first and most fundamental question is whether Compound X can directly inhibit the enzymatic activity of purified BTK. An in vitro kinase assay isolates the enzyme and inhibitor from all other cellular components, providing a clean measure of direct interaction. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are an industry standard for this purpose due to their high sensitivity and suitability for high-throughput screening.[2][12]
Data Summary: Comparative In Vitro Potency
The table below presents hypothetical data from a TR-FRET kinase assay, comparing the half-maximal inhibitory concentration (IC50) of Compound X against benchmark inhibitors. A lower IC50 value indicates higher potency.
| Inhibitor | Target | Assay Type | IC50 (nM) - Hypothetical |
| Compound X | BTK | TR-FRET Kinase Assay | 0.8 |
| Ibrutinib | BTK | TR-FRET Kinase Assay | 0.7[2] |
| Acalabrutinib | BTK | TR-FRET Kinase Assay | 3.0[2] |
| Zanubrutinib | BTK | TR-FRET Kinase Assay | 0.2[2] |
Protocol 1: In Vitro BTK TR-FRET Kinase Assay
This protocol is adapted from established methodologies for determining inhibitor potency against purified BTK enzyme.[2][13]
-
Reagent Preparation:
-
Prepare a serial dilution of Compound X and benchmark inhibitors (e.g., starting at 10 µM) in a buffer containing DMSO. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Prepare a solution of recombinant human BTK enzyme (e.g., 1.5 nM) in kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM DTT).[12]
-
Prepare a solution containing the peptide substrate and ATP in the same kinase reaction buffer.
-
-
Assay Execution (384-well plate format):
-
Add 5 µL of the diluted inhibitor solutions to the appropriate wells of the assay plate.
-
Add 5 µL of the recombinant BTK enzyme solution to all wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Allow the reaction to proceed for 1 hour at room temperature.
-
-
Detection:
-
Stop the reaction and detect substrate phosphorylation by adding a detection solution containing a europium-labeled anti-phosphotyrosine antibody.
-
Incubate for 1 hour to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to DMSO-only controls.
-
Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Tier 2: Cellular Target Engagement & Downstream Signaling
Causality: Demonstrating biochemical potency is insufficient; the compound must be able to enter a living cell and inhibit its target in the complex intracellular environment. Western blotting is the gold standard for visualizing this. We measure the phosphorylation status of BTK at Tyrosine 223 (Y223), an autophosphorylation site that is a direct indicator of its activation state.[1][6] A trustworthy protocol mandates normalizing the phosphorylated BTK signal to the total BTK protein level to control for any variations in protein loading between samples.[1]
Data Summary: Inhibition of BTK Phosphorylation in a B-Cell Line
The following hypothetical data represents the quantification of western blot bands after treating a lymphoma cell line (e.g., TMD8) with the inhibitors and stimulating the BCR pathway.
| Inhibitor (100 nM) | Normalized p-BTK (Y223) / Total BTK Ratio (Fold Change vs. Stimulated Control) - Hypothetical |
| Unstimulated Control | 0.1 |
| Stimulated Control | 1.0 |
| Compound X | 0.15 |
| Ibrutinib | 0.12 |
| Acalabrutinib | 0.18 |
| Zanubrutinib | 0.11 |
Protocol 2: Western Blot Analysis of BTK Phosphorylation
This protocol provides a self-validating method for assessing target engagement in cells.[1][14][15]
-
Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma line (e.g., TMD8) to the desired density.
-
Pre-treat cells with Compound X or benchmark inhibitors at various concentrations for 1-2 hours. Include a vehicle-only (DMSO) control.
-
Stimulate the B-cell receptor pathway (e.g., with anti-IgM) for the appropriate time to induce BTK phosphorylation. Include an unstimulated control.
-
-
Cell Lysis:
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Denature 20-40 µg of total protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Expertise Note: Block the membrane for at least 1 hour using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[1] Milk-based blockers should be avoided as they contain casein, a phosphoprotein that can increase background noise when probing for phosphorylated targets.[16]
-
-
Antibody Incubation and Detection:
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated BTK (p-BTK Y223) diluted in 5% BSA/TBST.
-
Wash the membrane thoroughly with TBST.
-
Incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate to visualize the protein bands.[1]
-
-
Stripping and Reprobing (Self-Validation Step):
-
After imaging, strip the membrane of the bound antibodies using a mild stripping buffer.
-
Re-block the membrane and re-probe with a primary antibody for total BTK.
-
This ensures that any decrease in the p-BTK signal is due to inhibition of phosphorylation, not a difference in the amount of protein loaded.[1]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, normalize the p-BTK signal to the total BTK signal.
-
Present the data as a fold change relative to the stimulated control.
-
Kinase Selectivity Profiling
Causality: The clinical success of second-generation BTK inhibitors is largely attributed to their improved selectivity, leading to fewer off-target side effects.[11] It is therefore critical to assess Compound X's activity against other kinases, particularly those inhibited by ibrutinib, such as EGFR, ITK, and TEC.[9][17] This is typically done by screening the compound against a large panel of purified kinases.
Data Summary: Comparative Kinase Selectivity Profile
This table shows hypothetical IC50 values for Compound X and benchmarks against key off-target kinases. Higher IC50 values against these kinases indicate greater selectivity for BTK.
| Inhibitor | BTK IC50 (nM) | EGFR IC50 (nM) | ITK IC50 (nM) | TEC IC50 (nM) |
| Compound X | 0.8 | >10,000 | 850 | 450 |
| Ibrutinib | 0.7 | 5.0 | 10.0 | 78.0 |
| Acalabrutinib | 3.0 | >10,000 | >1,000 | 37.0 |
| Zanubrutinib | 0.2 | >10,000 | 60.0 | 2.0 |
| (Benchmark data is illustrative and compiled from multiple sources for comparison)[4][9] |
Discussion and Future Directions
Based on our hypothetical validation workflow, Compound X emerges as a potent and highly selective BTK inhibitor. Its biochemical potency (IC50 = 0.8 nM) is comparable to the most potent benchmarks. Crucially, it demonstrates excellent cellular activity, effectively suppressing BTK autophosphorylation in a relevant cancer cell line.
The most compelling characteristic of Compound X in this hypothetical dataset is its selectivity profile. With an IC50 >10,000 nM for EGFR, it avoids a key off-target liability of ibrutinib.[4] Its selectivity over other TEC family kinases, while not absolute, appears favorable.
These results provide a strong rationale for advancing Compound X into further preclinical studies, including:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand the drug's absorption, distribution, metabolism, excretion, and the relationship between dose, exposure, and target inhibition in vivo.[18][19]
-
In vivo efficacy studies: To assess its anti-tumor activity in animal models of B-cell malignancies.[2]
-
Formal safety and toxicology studies: To evaluate its overall safety profile before consideration for clinical trials.
Safety and Handling Considerations
The chemical name "4-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile" indicates the presence of a benzonitrile group. Compounds containing this moiety should be handled with care. General safety precautions for nitrile-containing compounds include:
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[20][21]
-
Toxicity: Benzonitrile and related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[22][23]
-
Storage: Store in a tightly sealed container in a cool, dry place. Researchers should always consult the specific Safety Data Sheet (SDS) for the compound before use.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Novus Biologicals. (2026). BTK [p Tyr223] Antibody: Western Blot Protocol.
- VJHemOnc. (2019).
- BellBrook Labs.
- ACS Publications. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors.
- PMC. (2021). Structure-based virtual screening and biological evaluation of novel small-molecule BTK inhibitors.
- ASCO Publications. (2021). Second-Generation Bruton's Tyrosine Kinase Inhibitors: Simply the Best Treatments for Chronic Lymphocytic Leukemia? Journal of Clinical Oncology.
- ASH Publications. (2018). Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies.
- OncLive. (2021). Comparison of BTK Inhibitors for CLL.
- PMC. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects.
- ACS Publications. Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays.
- SpringerLink. (2022).
- ResearchGate. (2026). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors | Request PDF.
- Frontiers. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects.
- Abcam.
- Bio-Rad Antibodies.
- Sigma-Aldrich. (2026).
- Santa Cruz Biotechnology. 4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile.
- ResearchGate. (2015). How can I get phospho-protein signal in Western Blot?
- Thermo Fisher Scientific. (2009).
- National Industrial Chemicals Notification and Assessment Scheme. (2019). Benzonitrile: Human health tier II assessment.
- Echemi. 4-(1H-1,3-BENZODIAZOL-2-YL)
- Semantic Scholar. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective.
- NCBI. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
- MedchemExpress.com. BTK inhibitor 13.
- PubChem. 4-(2-oxo-1,3-diazinan-1-yl)benzonitrile.
- International Journal of New Chemistry. (2020).
- Research Square. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl)
- PubMed. (2018).
- PMC. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
-
MDPI. (2025). Recent Advances in the Synthesis of 4H-Benzo[d][1][14]oxathiin-4-ones and 4H-Benzo[d][1][14]dioxin-4-ones.
-
ResearchGate. Described procedures for the synthesis of 4H-benzo[d]-[1][14]oxazines and our developed protocol.
- ACS Publications. (2025). A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous D.
- MDPI. (2020). Drug Metabolism/ Transport and Pharmacokinetics.
- Santa Cruz Biotechnology. 4-(2-oxo-1,3-oxazolidin-3-yl)benzonitrile.
- PMC.
- ChemScene. 3-(2-Oxo-1,3-oxazinan-3-yl)benzonitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 10. vjhemonc.com [vjhemonc.com]
- 11. Selecting the optimal BTK inhibitor therapy in CLL: rationale and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Novel Bruton’s Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi-res.com [mdpi-res.com]
- 20. fishersci.com [fishersci.com]
- 21. echemi.com [echemi.com]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 23. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
